molecular formula C57H94O28 B117791 Macrostemonoside E CAS No. 151140-39-5

Macrostemonoside E

Cat. No. B117791
M. Wt: 1227.3 g/mol
InChI Key: VSBKPYBNYCDOSW-JGMLVQILSA-N
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Description

Macrostemonoside E is a steroidal saponin . It is also known as (25 R )-5α-Furost-20- (22)-ene-3β,26-diol 3-O-β-D-glucopyranosyl- (1→2)- [β-D-glucopyranosyl- (1→3)]-β-D-glucopyranosyl- (1→4)-β-D-galactopyranoside-26-O-β-D-glucopyranoside .


Molecular Structure Analysis

Macrostemonoside E has a molecular formula of C57H94O28 . The molecular weight is 1227.3395 . More detailed structural information can be found in the referenced literature .


Physical And Chemical Properties Analysis

Macrostemonoside E has a density of 1.56g/cm3 and a refractive index of 1.659 .

Safety And Hazards

Safety data suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Future research on Macrostemonoside E could focus on further elucidating its mechanism of action, especially the bioactive components and fraction from the bulbs of Allium macrostemon and Allium chinense . Additionally, more studies are needed to fully understand its synthesis, chemical reactions, and safety profile.

properties

CAS RN

151140-39-5

Product Name

Macrostemonoside E

Molecular Formula

C57H94O28

Molecular Weight

1227.3 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R)-4-[(4S,8S,9S,13S)-16-[(2S,3R,4S,5S,6S)-5-hydroxy-6-(hydroxymethyl)-2,3,4-tris[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C57H94O28/c1-21(20-76-51-45(72)41(68)36(63)30(15-58)78-51)5-8-28-22(2)35-29(77-28)14-27-25-7-6-23-13-24(9-11-55(23,3)26(25)10-12-56(27,35)4)57(85-54-48(75)44(71)39(66)33(18-61)81-54)50(83-53-47(74)43(70)38(65)32(17-60)80-53)49(40(67)34(19-62)84-57)82-52-46(73)42(69)37(64)31(16-59)79-52/h21,23-27,29-54,58-75H,5-20H2,1-4H3/t21-,23?,24?,25?,26?,27?,29+,30-,31-,32-,33-,34+,35+,36-,37-,38-,39-,40+,41+,42+,43+,44+,45-,46-,47-,48-,49+,50-,51-,52+,53+,54+,55+,56+,57+/m1/s1

InChI Key

VSBKPYBNYCDOSW-JGMLVQILSA-N

Isomeric SMILES

CC1=C(O[C@@H]2[C@H]1[C@]3(CCC4C(C3C2)CCC5[C@@]4(CCC(C5)[C@@]6([C@@H]([C@H]([C@H]([C@@H](O6)CO)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)CC[C@@H](C)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

SMILES

CC1=C(OC2C1C3(CCC4C(C3C2)CCC5C4(CCC(C5)C6(C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)CCC(C)COC1C(C(C(C(O1)CO)O)O)O

Canonical SMILES

CC1=C(OC2C1C3(CCC4C(C3C2)CCC5C4(CCC(C5)C6(C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)CCC(C)COC1C(C(C(C(O1)CO)O)O)O

synonyms

26-O-glucopyranosyl-5-furost-20(22)-ene-3,26-diol-3-O-glucopyranosyl-1-2-(glucopranosyl-1-3)-glucopyranosyl-1-4-galactopyranoside
macrostemonoside E

Origin of Product

United States

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